molecular formula C6H6BrCl2N B8030528 2-(Bromomethyl)-3-chloropyridine hydrochloride

2-(Bromomethyl)-3-chloropyridine hydrochloride

Cat. No.: B8030528
M. Wt: 242.93 g/mol
InChI Key: MOGGVYBDOFQKNH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chloropyridine hydrochloride: is an organic compound that belongs to the class of halopyridines It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the third position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloropyridine hydrochloride typically involves the bromination of 3-chloropyridine. A common method includes the following steps:

    Starting Material: 3-chloropyridine.

    Bromination: The bromination of 3-chloropyridine is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically conducted in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 60-80°C.

    Formation of Hydrochloride Salt: The resulting 2-(Bromomethyl)-3-chloropyridine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large reactors to handle the bromination reaction efficiently.

    Purification: Employing techniques such as distillation or crystallization to purify the product.

    Conversion to Hydrochloride Salt: Treating the purified product with hydrochloric acid in large-scale reactors to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-chloropyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the bromomethyl group, resulting in the formation of different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Reduced pyridine derivatives or alcohols.

Scientific Research Applications

2-(Bromomethyl)-3-chloropyridine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: Employed in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloropyridine hydrochloride is primarily based on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. In biological systems, this compound can interact with nucleophilic sites on biomolecules, potentially modifying their function or activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(Chloromethyl)-3-chloropyridine hydrochloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-4-chloropyridine hydrochloride: Similar structure but with the chlorine atom at the fourth position instead of the third position.

    2-(Bromomethyl)-3-fluoropyridine hydrochloride: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness: 2-(Bromomethyl)-3-chloropyridine hydrochloride is unique due to the combination of the bromomethyl and chloropyridine moieties, which confer distinct reactivity and properties. The presence of both bromine and chlorine atoms enhances its electrophilicity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-(bromomethyl)-3-chloropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGGVYBDOFQKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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